2-Bromo-4-methylthiazole-5-carboxamide
Overview
Description
2-Bromo-4-methylthiazole-5-carboxamide is a useful research compound. Its molecular formula is C5H5BrN2OS and its molecular weight is 221.08 g/mol. The purity is usually 95%.
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Scientific Research Applications
Eco-Friendly Synthesis and Photophysical Properties
Researchers Miryala et al. (2019) conducted a study focusing on the eco-friendly synthesis, crystal structures, photophysical properties, and Density Functional Theory (DFT) studies of N-arylthiazole-5-carboxamide derivatives. This included the synthesis of 2-bromo-4-methyl-N-arylthiazole-5-carboxamides under environmentally friendly conditions. Their findings highlighted the reliability of spectral data with the chemical structures of these compounds and the agreement of computed photophysical properties with experimental findings, suggesting potential in various scientific applications due to their absorption and fluorescence properties (Miryala et al., 2019).
Antiviral and Antimicrobial Activities
Another significant application comes from the study of Srivastava et al. (1977), where they explored the synthesis of certain thiazole C-nucleosides, including 2-beta-D-ribofuranosylthiazole-5-carboxamide. They found that some of these compounds possessed significant antiviral activity against viruses like herpes and parainfluenza, as well as inhibitory effects on purine nucleotide biosynthesis (Srivastava et al., 1977).
Wazalwar et al. (2019) synthesized novel thiazolylcarboxamide derivatives, including those derived from ethyl 2-amino-4-methylthiazole-5-carboxylate, and evaluated their antibacterial and antifungal activities. Their study presented the potential of these compounds in combating bacterial and fungal infections (Wazalwar et al., 2019).
Green Chemistry and Synthesis Methods
Meng et al. (2014) developed a practical one-pot procedure for synthesizing 2-substituted-4-methylthiazole-5-carboxylates, emphasizing the importance of environmentally friendly and efficient synthesis methods in scientific research (Meng et al., 2014).
properties
IUPAC Name |
2-bromo-4-methyl-1,3-thiazole-5-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2OS/c1-2-3(4(7)9)10-5(6)8-2/h1H3,(H2,7,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOKPSIRLLGUHDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)Br)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-methylthiazole-5-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
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